[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine
Overview
Description
[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine: is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It is characterized by the presence of a pyrimidine ring substituted with an oxan-4-yloxy group and a methanamine group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine typically involves the reaction of a pyrimidine derivative with an oxan-4-yloxy group under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of reagents such as pyrimidine derivatives, oxan-4-yloxy compounds, and appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions: [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: The compound is utilized in biological research to study its effects on biological systems. It may be used in assays to investigate its interactions with biological targets .
Medicine: While not used directly in medicine, the compound’s derivatives or related compounds may have potential therapeutic applications. Research is ongoing to explore its potential in drug discovery and development .
Industry: In industrial settings, the compound is used in the development of new materials and chemical products. It may be employed in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine: This compound is similar in structure but contains a pyridine ring instead of a pyrimidine ring.
[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine: This compound is structurally identical and serves as a reference standard.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(oxan-4-yloxy)pyrimidin-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-7-8-1-4-12-10(13-8)15-9-2-5-14-6-3-9/h1,4,9H,2-3,5-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQZCZWLCTCDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=N2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188786 | |
Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-42-7 | |
Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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